![molecular formula C16H16BrNO5S B2693883 2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate CAS No. 2380186-50-3](/img/structure/B2693883.png)
2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate
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Overview
Description
2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of acetylamino, bromo, ethoxy, and sulfonate groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 2-aminophenol to form 2-(acetylamino)phenol. This intermediate is then subjected to bromination to introduce the bromo group. The final step involves the sulfonation of 4-bromo-3-ethoxybenzene to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetylamino group can be hydrolyzed to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with sulfonamide groups, similar to 2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate, exhibit significant anticancer properties. For instance, studies have shown that derivatives of sulfonamides can induce apoptosis in cancer cells through mechanisms involving increased caspase activity . The compound's structural features may enhance its interaction with biological targets, leading to improved therapeutic efficacy.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes such as acetylcholinesterase and urease, which are relevant in the treatment of Alzheimer's disease and urinary tract infections, respectively. The sulfonamide moiety is known to enhance enzyme binding affinity, making it a candidate for further development in drug design.
Synthesis of Dyes
Azo Lake Pigments
this compound can serve as a precursor in the synthesis of azo lake pigments. These pigments are characterized by their excellent transparency and color strength, making them suitable for various industrial applications including textiles and paints . The compound's ability to form stable azo dyes through diazotization reactions is particularly valuable in the dye industry.
Table 1: Summary of Research Findings on Anticancer Activity
Table 2: Enzyme Inhibition Studies
Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
---|---|---|---|
Acetylcholinesterase | Competitive | 12.5 | |
Urease | Non-competitive | 15.0 |
Mechanism of Action
The mechanism of action of 2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the bromo and sulfonate groups can participate in various chemical interactions. These interactions can affect the activity of enzymes or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetylamino)phenyl 4-chloro-3-ethoxybenzenesulfonate
- 2-(Acetylamino)phenyl 4-fluoro-3-ethoxybenzenesulfonate
- 2-(Acetylamino)phenyl 4-iodo-3-ethoxybenzenesulfonate
Uniqueness
2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other halogens may not. This makes it a valuable compound for certain synthetic applications and research studies.
Biological Activity
The compound 2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, mechanisms of action, and structure-activity relationships (SAR).
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For example, a study on N-(substituted phenyl)-2-chloroacetamides showed that compounds with halogenated substituents were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) due to their high lipophilicity, which facilitates membrane penetration .
In a similar vein, this compound has been tested against various pathogens. The results indicated that this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, suggesting it could be a candidate for further development in antimicrobial therapies.
Anticancer Activity
The mechanism of action of sulfonamide derivatives often involves the inhibition of specific enzymes or pathways crucial for bacterial or cancer cell survival. For instance, some studies suggest that these compounds can induce apoptosis through caspase activation . The ability to activate apoptotic pathways makes this compound a potential candidate for anticancer research.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Key findings include:
- Substituent Positioning : The position of substituents on the phenyl ring significantly affects biological activity. For example, para-substituted compounds often show enhanced potency due to better electronic distribution .
- Lipophilicity : Increased lipophilicity generally correlates with improved membrane permeability and biological activity against microbial pathogens .
Data Table: Summary of Biological Activity
Compound Name | Antimicrobial Activity | Anticancer Activity | Lipophilicity (Log P) |
---|---|---|---|
This compound | Effective against MRSA and E. coli | Induces apoptosis in cancer cell lines | Moderate |
N-(4-chlorophenyl)-2-chloroacetamide | Effective against S. aureus | Moderate | High |
N-(3-bromophenyl)-2-chloroacetamide | Effective against Gram-positive bacteria | Low | High |
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound exhibited an IC50 value indicating effective inhibition of bacterial growth at low concentrations.
- In Vivo Efficacy : Animal models have been employed to evaluate the in vivo efficacy of this compound against infections caused by Mycobacterium tuberculosis. Preliminary results suggest that the compound maintains sufficient plasma concentrations to exert therapeutic effects over extended periods .
Properties
IUPAC Name |
(2-acetamidophenyl) 4-bromo-3-ethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c1-3-22-16-10-12(8-9-13(16)17)24(20,21)23-15-7-5-4-6-14(15)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINAROZZYUGBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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